molecular formula C24H50O2 B13815852 3,5-Dimethyl-2,4-docosanediol CAS No. 56324-81-3

3,5-Dimethyl-2,4-docosanediol

Cat. No.: B13815852
CAS No.: 56324-81-3
M. Wt: 370.7 g/mol
InChI Key: VMGOEPRCMLMVKT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2,4-docosanediol: is a chemical compound with the molecular formula C24H50O2 It is a long-chain diol, characterized by the presence of two hydroxyl groups (-OH) at the 2nd and 4th positions of the docosane chain, and methyl groups at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,4-docosanediol typically involves multi-step organic reactions. One common method is the reduction of corresponding ketones or aldehydes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor compounds. The process is optimized for high yield and purity, often using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2,4-docosanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Formation of 3,5-dimethyl-2,4-docosanedione.

    Reduction: Formation of 3,5-dimethyldocosane.

    Substitution: Formation of 3,5-dimethyl-2,4-dichlorodocosane.

Scientific Research Applications

Chemistry: 3,5-Dimethyl-2,4-docosanediol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of polymers and surfactants.

Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.

Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug delivery systems and as a precursor for bioactive molecules.

Industry: In the industrial sector, this compound is used in the formulation of lubricants, plasticizers, and as an additive in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2,4-docosanediol involves its interaction with biological membranes. The hydroxyl groups facilitate hydrogen bonding with membrane lipids, potentially altering membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

    2,4-Dimethyl-2,4-pentanediol: Similar in structure but with a shorter carbon chain.

    3,5-Dimethyl-1-hexanol: Contains a single hydroxyl group and a shorter chain.

    2,4-Dimethyl-1,3-pentanediol: Similar diol structure but with different positioning of methyl groups.

Uniqueness: 3,5-Dimethyl-2,4-docosanediol stands out due to its long carbon chain, which imparts unique physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

56324-81-3

Molecular Formula

C24H50O2

Molecular Weight

370.7 g/mol

IUPAC Name

3,5-dimethyldocosane-2,4-diol

InChI

InChI=1S/C24H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)24(26)22(3)23(4)25/h21-26H,5-20H2,1-4H3

InChI Key

VMGOEPRCMLMVKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)C(C(C)C(C)O)O

Origin of Product

United States

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